molecular formula C10H12BrFO2 B14756644 1-Bromo-5-fluoro-4-isopropoxy-2-methoxybenzene

1-Bromo-5-fluoro-4-isopropoxy-2-methoxybenzene

Katalognummer: B14756644
Molekulargewicht: 263.10 g/mol
InChI-Schlüssel: IQQRYQGCKIWYIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-5-fluoro-4-isopropoxy-2-methoxybenzene is an organic compound with the molecular formula C10H12BrFO2 It is a derivative of benzene, substituted with bromine, fluorine, isopropoxy, and methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-fluoro-4-isopropoxy-2-methoxybenzene typically involves multi-step organic reactions. One common method includes the bromination of a fluorinated anisole derivative, followed by the introduction of isopropoxy and methoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired substitution pattern.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like distillation and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-5-fluoro-4-isopropoxy-2-methoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Electrophilic Aromatic Substitution: The aromatic ring can participate in reactions like nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding hydro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones.

Wissenschaftliche Forschungsanwendungen

1-Bromo-5-fluoro-4-isopropoxy-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Studied for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-Bromo-5-fluoro-4-isopropoxy-2-methoxybenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application. For example, in medicinal chemistry, it may interact with specific proteins to modulate biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Bromo-4-fluoro-2-methoxybenzene
  • 2-Bromoanisole
  • 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene

Uniqueness

1-Bromo-5-fluoro-4-isopropoxy-2-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted applications in research and industry.

Eigenschaften

Molekularformel

C10H12BrFO2

Molekulargewicht

263.10 g/mol

IUPAC-Name

1-bromo-5-fluoro-2-methoxy-4-propan-2-yloxybenzene

InChI

InChI=1S/C10H12BrFO2/c1-6(2)14-10-5-9(13-3)7(11)4-8(10)12/h4-6H,1-3H3

InChI-Schlüssel

IQQRYQGCKIWYIP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC(=C(C=C1F)Br)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.